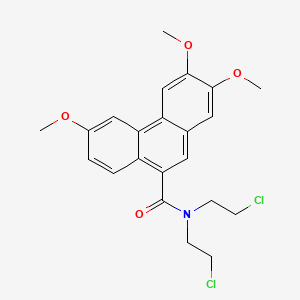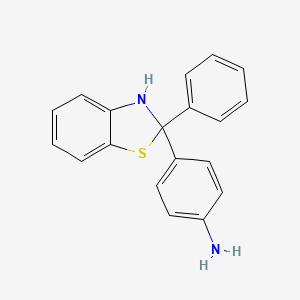
4-(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)aniline is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a phenyl group and an aniline group attached to the benzothiazole ring
Vorbereitungsmethoden
The synthesis of 4-(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)aniline typically involves the cyclization of 2-aminothiophenols with appropriate reagents. . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
4-(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the benzothiazole ring to its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzothiazole ring.
Wissenschaftliche Forschungsanwendungen
4-(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 4-(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential proteins by binding to bacterial ribosomes. For its anti-tubercular activity, it targets the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall . The exact pathways and molecular interactions are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)aniline include:
3-Phenyl-2,3-dihydro-1,3-benzothiazol-2-imine: This compound shares a similar benzothiazole core but differs in the substituents attached to the ring.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Another related compound with a benzimidazole ring instead of a benzothiazole ring.
N,N-Dimethyl-4-(2,3-dihydro-1,3-benzimidazol-2-yl)aniline: This compound has a similar structure but with a benzimidazole ring and dimethylamino substituents.
Eigenschaften
CAS-Nummer |
6278-75-7 |
|---|---|
Molekularformel |
C19H16N2S |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
4-(2-phenyl-3H-1,3-benzothiazol-2-yl)aniline |
InChI |
InChI=1S/C19H16N2S/c20-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)21-17-8-4-5-9-18(17)22-19/h1-13,21H,20H2 |
InChI-Schlüssel |
ANAUABFZCXIGOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(NC3=CC=CC=C3S2)C4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



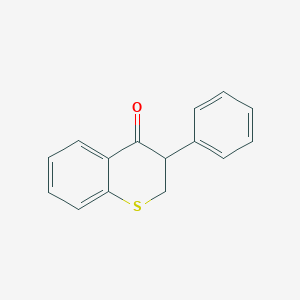


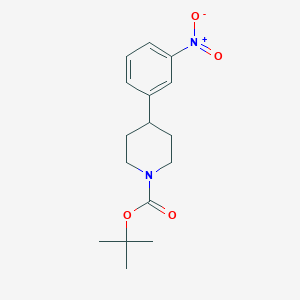
![Benzoic acid, 4-[[(1,3,4-thiadiazol-2-ylamino)carbonyl]amino]-, ethyl ester](/img/structure/B14008666.png)
![n,n'-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14008675.png)
![Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14008677.png)
![4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione](/img/structure/B14008687.png)
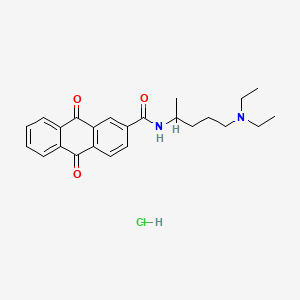

![2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol](/img/structure/B14008693.png)
